Cas no 1306166-04-0 ((3R)-3-amino-3-(furan-2-yl)propanamide)

(3R)-3-amino-3-(furan-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-amino-3-(furan-2-yl)propanamide
- AKOS010393464
- EN300-1286624
- 1306166-04-0
-
- Inchi: 1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m1/s1
- InChI Key: QOSQRBUQZJOTKR-RXMQYKEDSA-N
- SMILES: O1C=CC=C1[C@@H](CC(N)=O)N
Computed Properties
- Exact Mass: 154.074227566g/mol
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 82.2Ų
(3R)-3-amino-3-(furan-2-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286624-10.0g |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-1286624-1.0g |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 1g |
$1100.0 | 2023-05-24 | ||
Enamine | EN300-1286624-5000mg |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1286624-500mg |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1286624-2500mg |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1286624-0.5g |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 0.5g |
$1056.0 | 2023-05-24 | ||
Enamine | EN300-1286624-0.1g |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 0.1g |
$968.0 | 2023-05-24 | ||
Enamine | EN300-1286624-1000mg |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1286624-100mg |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1286624-2.5g |
(3R)-3-amino-3-(furan-2-yl)propanamide |
1306166-04-0 | 2.5g |
$2155.0 | 2023-05-24 |
(3R)-3-amino-3-(furan-2-yl)propanamide Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on (3R)-3-amino-3-(furan-2-yl)propanamide
Recent Advances in the Study of (3R)-3-amino-3-(furan-2-yl)propanamide (CAS: 1306166-04-0)
In recent years, (3R)-3-amino-3-(furan-2-yl)propanamide (CAS: 1306166-04-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its furan ring and amide functional group, has shown promising potential in various therapeutic applications, including as a building block for novel drug candidates. The unique structural features of this compound make it a valuable target for synthetic and medicinal chemistry studies.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and pharmacological properties of (3R)-3-amino-3-(furan-2-yl)propanamide. The research team employed a stereoselective synthesis approach to achieve high enantiomeric purity, which is critical for its biological activity. The compound demonstrated notable interactions with specific enzyme targets, suggesting its potential as a modulator in metabolic pathways. Further in vitro assays revealed its moderate inhibitory effects on certain kinases, opening avenues for its use in targeted therapies.
Another significant development was reported in a 2024 study focusing on the compound's role in neurodegenerative diseases. Researchers found that (3R)-3-amino-3-(furan-2-yl)propanamide could cross the blood-brain barrier and exhibit neuroprotective effects in cellular models of Alzheimer's disease. The study highlighted its ability to reduce oxidative stress and amyloid-beta aggregation, two key pathological features of the disease. These findings position the compound as a potential candidate for further preclinical development in neurology.
From a structural perspective, computational chemistry studies have provided insights into the molecular interactions of (3R)-3-amino-3-(furan-2-yl)propanamide with biological targets. Molecular docking simulations revealed stable binding conformations with several protein targets, particularly those involved in inflammation and cell signaling pathways. These computational predictions align with experimental data, reinforcing the compound's versatility in drug design.
The pharmaceutical industry has also taken notice of this compound's potential. Patent filings in 2023-2024 indicate growing interest in its derivatives for various applications, including as intermediates in the synthesis of more complex bioactive molecules. Its chiral center and functional groups make it a versatile scaffold for structural modifications aimed at improving pharmacokinetic properties.
Despite these promising developments, challenges remain in the large-scale production and formulation of (3R)-3-amino-3-(furan-2-yl)propanamide. Current synthetic routes often require optimization for industrial-scale production while maintaining stereochemical purity. Additionally, comprehensive toxicology studies are needed to fully assess its safety profile before clinical applications can be considered.
Looking forward, researchers anticipate that (3R)-3-amino-3-(furan-2-yl)propanamide will continue to be an important subject of study in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further investigation in drug discovery programs. Future research directions may include structure-activity relationship studies, formulation development, and expanded pharmacological profiling to uncover additional therapeutic applications.
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